2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-16-8-9(7-13-16)12-14-10-5-3-4-6-11(10)15-12/h3-8H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTIMFYMSBXCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Biological Evaluation and Mechanistic Investigations of 2 1 Ethyl 1h Pyrazol 4 Yl 1h Benzimidazole Derivatives
Antimicrobial Research
Derivatives of 2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazole have been the subject of extensive antimicrobial research, demonstrating a broad spectrum of activity against various pathogenic microorganisms. nih.govwisdomlib.org The unique structural combination of the benzimidazole (B57391) and pyrazole (B372694) rings is believed to contribute to their potent antimicrobial effects. researchgate.net
The antibacterial potential of these derivatives has been evaluated against a wide range of both Gram-positive and Gram-negative bacteria. These studies have revealed that specific substitutions on the benzimidazole and pyrazole rings can significantly influence the antibacterial potency and spectrum of activity. nih.govresearchgate.net
Derivatives of the this compound scaffold have shown significant inhibitory activity against various Gram-positive bacteria. Studies have reported that certain compounds within this class are particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Bacillus subtilis, and Enterococcus faecalis. nih.govnih.gov For instance, some benzimidazole-pyrazole hybrids have demonstrated minimum inhibitory concentration (MIC) values comparable to or even better than standard antibiotics. nih.govnih.gov The activity of these compounds is often influenced by the nature of the substituents on the aromatic rings. For example, the presence of electron-withdrawing groups has been shown to enhance antibacterial activity in some cases. nih.gov One study reported that a series of pyrazole-thiazole hybrids containing a hydrazone moiety exhibited potent activity against S. aureus. nih.gov Similarly, imidazo-pyridine substituted pyrazole derivatives have been identified as potent broad-spectrum agents against Gram-positive strains. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole-Pyrazole Derivatives Against Gram-Positive Bacteria
| Compound/Derivative | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | E. faecalis (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| Pyrazole-Thiazole Hybrid (10) | 1.9 - 3.9 | - | - | nih.gov |
| Imidazo-Pyridine Substituted Pyrazole (18) | <1 | <1 | <1 | nih.gov |
| Fused-Pyrazole Diterpenoid (30) | 0.71 | - | - | nih.gov |
| Fused-Pyrazole (48) | Moderately Active | 0.1 - 12 | - | nih.gov |
| Benzimidazole-pyrazole 3n | 25 | - | - | nih.gov |
| Benzimidazole-pyrazole 76a | - | Active | - | nih.gov |
| Benzimidazole-pyrazole 77b & 78b | High Activity | - | - | nih.gov |
Note: The table is a compilation of data for various benzimidazole-pyrazole derivatives and may not represent the specific activity of this compound itself, but rather the potential of the broader chemical class.
The efficacy of this compound derivatives extends to Gram-negative bacteria as well. Research has demonstrated that these compounds can inhibit the growth of clinically relevant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govnih.gov The structural features that confer activity against Gram-negative bacteria can differ from those required for Gram-positive activity, highlighting the complexity of the structure-activity relationship. For example, certain 3-nitro derivatives of benzimidazole-pyrazole compounds have shown potent activity against E. coli. researchgate.net Imidazo-pyridine substituted pyrazole derivatives also displayed significant potency against Gram-negative strains including E. coli, K. pneumoniae, and P. aeruginosa. nih.gov
Table 2: In Vitro Antibacterial Activity of Selected Benzimidazole-Pyrazole Derivatives Against Gram-Negative Bacteria
| Compound/Derivative | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | K. pneumoniae (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| Benzimidazole-pyrazole 3-nitro derivative 4e | Potent | - | - | researchgate.net |
| Imidazo-Pyridine Substituted Pyrazole (18) | <1 | <1 | <1 | nih.gov |
| Benzimidazole-pyrazole 3d | - | 25 | - | nih.gov |
| Benzimidazole-pyrazole 3g, 3h | 25 | - | - | nih.gov |
| Benzimidazole-pyrazole 23c | - | Active | - | nih.gov |
Note: The data presented is for a range of benzimidazole-pyrazole derivatives and illustrates the antibacterial potential of this chemical family.
A key mechanism of action for the antibacterial effects of benzimidazole and pyrazole derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.govrsc.org These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial agents. nih.govnih.gov Certain benzimidazole ureas have been identified as dual-targeting inhibitors that bind to the ATP sites of both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting action is advantageous as it can reduce the likelihood of resistance development. nih.gov The inhibitory activity is achieved through interactions with amino acid residues within the enzyme's active site. nih.gov For instance, docking studies have shown that the nitrogen atom on the pyrazole ring can form hydrogen bonds with key residues like ARG144 in DNA gyrase. nih.gov The correlation between the minimum inhibitory concentrations (MICs) and the half-maximal inhibitory concentrations (IC50) against these enzymes suggests that their inhibition is a primary cause of bacterial cell growth inhibition. nih.gov
Bacterial biofilms are a significant challenge in clinical settings as they exhibit increased resistance to conventional antibiotics. nih.gov Several studies have investigated the potential of benzimidazole-pyrazole derivatives to inhibit biofilm formation. researchgate.netsemanticscholar.org These compounds have shown efficacy against biofilms of both Gram-positive and Gram-negative bacteria, including S. aureus and P. aeruginosa. researchgate.netsemanticscholar.org The mechanism of anti-biofilm activity can involve the disruption of bacterial membranes or interference with quorum sensing pathways. researchgate.net Notably, certain pyrazolo-benzimidazole Mannich bases have demonstrated the ability to inhibit biofilm formation by S. aureus and P. aeruginosa. researchgate.netsemanticscholar.org
In addition to their antibacterial properties, derivatives of this compound have also been evaluated for their antifungal activity. nih.govresearchgate.netbohrium.com These compounds have shown inhibitory effects against a range of fungal pathogens, including various Candida and Aspergillus species. nih.govresearchgate.net The antifungal activity is also dependent on the specific chemical structure of the derivatives. For example, the presence of electron-withdrawing substituents like chlorine on the aromatic ring has been found to enhance antifungal activity against Aspergillus niger. nih.gov Some pyrazole carboxamides and isoxazolol pyrazole carboxylates have also exhibited notable antifungal activity against various plant pathogenic fungi. nih.gov
Table 3: In Vitro Antifungal Activity of Selected Benzimidazole-Pyrazole Derivatives
| Compound/Derivative | Fungal Strain | MIC/EC50 (µg/mL) | Reference |
|---|---|---|---|
| Benzimidazole-pyrazole 3n | A. niger | 25 | nih.gov |
| Benzimidazole-pyrazole 6a-6f | C. albicans, A. niger | Good Activity | nih.gov |
| Benzimidazole-pyrazole 23c | A. niger | Potent | nih.gov |
| Benzimidazole-pyrazole 28f, 28h | C. albicans | 62.5 | nih.gov |
| Pyrazole derivative 12 | A. fumigatus | Displayed 105% activity compared to ketoconazole | researchgate.net |
| Isoxazolol pyrazole carboxylate 7ai | R. solani | 0.37 | nih.gov |
Note: This table summarizes the antifungal activity of various benzimidazole-pyrazole derivatives, indicating the potential of this class of compounds as antifungal agents.
Antifungal Activity Assessments.
Spectrum of Activity Against Pathogenic Fungi
Derivatives of benzimidazole have been evaluated extensively for their efficacy against a wide array of human fungal pathogens. Studies show that these compounds possess inhibitory and fungicidal activities against clinically relevant species. For instance, dicationic substituted bis-benzimidazoles have demonstrated potent activity against Candida albicans and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MICs) comparable to or better than standard drugs like amphotericin B and fluconazole. nih.gov One of the most potent compounds in a series showed an MIC of 0.39 μg/ml against C. albicans and ≤0.09 μg/ml against C. neoformans. nih.gov
The activity extends to other species, including Aspergillus fumigatus and several non-albicans Candida species such as C. krusei, C. parapsilopsis, and C. glabrata. nih.govnih.gov Certain novel benzimidazole derivatives, specifically 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, have exhibited the most significant antifungal activities within their tested series. nih.gov Furthermore, hybrid compounds incorporating a 1,2,4-triazole (B32235) nucleus with a benzimidazole scaffold have shown excellent to moderate activity against Candida albicans, with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg
The data below summarizes the antifungal activity of various benzimidazole derivatives against a panel of pathogenic fungi.
Table 1: Antifungal Activity of Benzimidazole Derivatives
| Compound Class | Fungal Species | MIC (μg/mL) | Reference |
|---|---|---|---|
| Dicationic bis-benzimidazole | Candida albicans | 0.39 | nih.gov |
| Dicationic bis-benzimidazole | Cryptococcus neoformans | ≤0.09 | nih.gov |
| Benzoylbenzimidazole-Triazole | Candida spp. | <0.063 - 1 | ekb.eg |
| 1-Nonyl-1H-benzo[d]imidazole | Candida krusei | Active (MIC not specified) | nih.gov |
| 1-Decyl-1H-benzo[d]imidazole | Cryptococcus neoformans | Active (MIC not specified) | nih.gov |
Underlying Mechanistic Hypotheses in Antifungal Action
While the precise mechanisms of action for many novel benzimidazole-pyrazole derivatives are still under investigation, hypotheses can be drawn from related compound classes. For azole-based antifungals, a primary mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in the fungal cell membrane. Disruption of this pathway leads to membrane instability and cell death.
For other heterocyclic compounds, alternative mechanisms have been proposed. For example, studies on 1,3,4-oxadiazoles, which share structural similarities, suggest that their antifungal effect may be related to the inhibition of the thioredoxin reductase enzyme. frontiersin.org This enzyme is vital for redox balance within the fungal cell, and its inhibition leads to oxidative stress and cell death. It is hypothesized that this compound derivatives may act through similar or multiple pathways, potentially targeting cell wall integrity, nucleic acid synthesis, or other essential fungal enzymes.
Antiviral Research
The benzimidazole nucleus is a privileged scaffold in antiviral drug discovery, with derivatives showing activity against a diverse range of viruses. ogarev-online.ru
In Vitro Inhibition of Viral Replication
Research has highlighted the potential of benzimidazole derivatives to inhibit the replication of various viruses. ogarev-online.ru Studies have documented the efficacy of this class of compounds against viruses such as the Tobacco Mosaic Virus (TMV). ogarev-online.ru While extensive research has been conducted on inhibitors for Respiratory Syncytial Virus (RSV), with compounds like pyrazofurin (B1679906) and 3-deazaguanine showing potency, specific data on this compound derivatives against RSV is not yet broadly detailed in the literature. nih.gov
Investigation of Interactions with Viral Proteins
A significant area of antiviral research for benzimidazole and pyrazole derivatives has been their interaction with key viral proteins of SARS-CoV-2. The spike glycoprotein (B1211001) of the virus, which mediates entry into host cells via interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor, is a prime therapeutic target. researchgate.net
Computational and in vitro studies have demonstrated that compounds featuring the benzimidazole scaffold can effectively interfere with the Spike-ACE2 protein-protein interaction. nih.govnih.gov Molecular docking studies have identified that benzimidazole-based compounds can bind to the receptor-binding domain (RBD) of the spike protein, physically hindering its attachment to ACE2. nih.govnanobioletters.com One study found that a benzimidazole compound inhibited the RBD/ACE2 complex with an IC50 value of 1.237 μM in vitro. nih.gov These findings suggest that the benzimidazole scaffold is a promising building block for developing novel inhibitors that block viral entry. nih.gov Similarly, pyrazole derivatives have also been investigated as potential antiviral agents against a range of coronaviruses, showing promise in inhibiting viral propagation. rsc.org
Anticancer and Antiproliferative Research
Benzimidazole derivatives are widely investigated for their potential as anticancer agents, demonstrating the ability to inhibit the growth of various cancer cell lines. researchgate.net
In Vitro Cellular Growth Inhibition Studies
Numerous studies have documented the cytotoxic and antiproliferative effects of benzimidazole-based compounds against a wide spectrum of human cancer cell lines. These derivatives have been evaluated by institutions like the National Cancer Institute (NCI), showing remarkable activity. nih.gov
For example, a novel series of benzimidazole-based derivatives was tested against the NCI-60 cell line panel, with some compounds demonstrating significant antiproliferative activity at a 10 µM concentration. nih.gov Specific derivatives have shown potent growth inhibition against lung (A549), cervical (HeLa), kidney (HeK), colon (DLD-1), and breast (MCF-7) cancer cells. acu.edu.innih.govekb.eg In some cases, the activity is selective, with certain compounds showing higher efficacy against specific cancer types. nih.gov The antiproliferative effects are often dose-dependent, with IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values reported in the low micromolar range. acu.edu.in
The table below presents a summary of in vitro growth inhibition data for various benzimidazole derivatives against selected human cancer cell lines.
Table 2: In Vitro Antiproliferative Activity of Benzimidazole Derivatives
| Derivative Type | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 1,2-disubstituted benzimidazole | A549 (Lung) | IC50 | 111.70 | nih.gov |
| 1,2-disubstituted benzimidazole | DLD-1 (Colon) | IC50 | 185.30 | nih.gov |
| Novel benzimidazole (Compound 6d) | HeLa (Cervical) | IC50 | Not specified, but induced max cell death | acu.edu.in |
| Novel benzimidazole (Compound 6d) | A549 (Lung) | IC50 | Not specified, but induced max cell death | acu.edu.in |
| Fluoro-substituted benzimidazole | Various | IC50 | Low µM values reported | acgpubs.org |
| Benzo nih.govnih.govimidazo[1,2-a]pyrimidine | HepG2 (Liver) | Cytotoxicity | Remarkable (≥75%) | ekb.eg |
| Benzo nih.govnih.govimidazo[1,2-a]pyrimidine | MCF-7 (Breast) | Cytotoxicity | Moderate | ekb.eg |
| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole | K562R (Leukemia, Imatinib-Resistant) | Cytotoxicity | Activity Triggered | nih.gov |
These studies collectively underscore the potential of the this compound scaffold as a foundation for developing novel therapeutic agents with broad biological activity.
Screening Across Diverse Human Cancer Cell Lines
Derivatives based on the 2-(1H-pyrazol-4-yl)-1H-benzimidazole scaffold have demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effects of these compounds are typically evaluated using assays like the MTT assay, which measures cell viability. The potency is quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Studies have shown that these derivatives exhibit varying degrees of efficacy against different cancer types. For instance, certain benzimidazole-pyrazole hybrids have shown notable activity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines. nih.govuni.luresearchgate.netresearchgate.net The cytotoxic potential can be significantly influenced by the nature and position of substituents on both the benzimidazole and pyrazole rings. For example, some 5-methoxy-6-substituted-1H-benzimidazole derivatives have shown potent activity against A549, Siha, MCF-7, HepG2, PC3, and HCT-116 tumor cell lines. uni.lu Similarly, other benzimidazole derivatives have been found to be active against HCT-116 colon cancer and MCF-7 breast cancer cell lines. nih.govresearchgate.net
Table 1: Illustrative Antiproliferative Activity of Benzimidazole-Pyrazole Type Derivatives Across Various Cancer Cell Lines Note: The following data is representative of activities reported for various derivatives of the core scaffold and not for a single compound.
| Derivative Type | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
|---|---|---|---|---|
| Morpholine-Benzimidazole-Pyrazole Hybrid | MCF-7 | Breast | Variable | researchgate.net |
| Morpholine-Benzimidazole-Pyrazole Hybrid | A549 | Lung | Variable | researchgate.net |
| 5-Methoxy-6-substituted-1H-benzimidazole | HepG2 | Liver | Variable | uni.lu |
| Generic Benzimidazole Derivative | HCT116 | Colon | 16.2 - 28.5 (µg/mL) | nih.gov |
| Generic Pyrazole Derivative | SW1990 | Pancreatic | Not Specified | N/A |
| Generic Pyrazole Derivative | AsPC-1 | Pancreatic | Not Specified | N/A |
| Generic Benzimidazole Derivative | HeLa | Cervical | Variable | nih.gov |
| Generic Pyrazole Derivative | K562 | Leukemia | Not Specified | N/A |
| Generic Pyrazole Derivative | C6 | Glioma | Not Specified | N/A |
Cell Cycle Progression Analysis and Arrest Induction
A key mechanism through which anticancer agents exert their effect is by interfering with the cell cycle, a tightly regulated process that governs cell division. Benzimidazole and pyrazole derivatives have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cells from proliferating. uni.lumdpi.com
Flow cytometry analysis is commonly used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment of cancer cells with this compound derivatives has been observed to cause a significant accumulation of cells in either the G0/G1 or the G2/M phase. uni.lunih.gov For instance, certain benzimidazole derivatives can induce G0/G1 phase arrest in A549 lung cancer cells. uni.lu This arrest prevents the cells from entering the S phase, where DNA replication occurs, effectively halting proliferation. In other cases, derivatives have been found to cause arrest in the G2/M phase, preventing the cells from proceeding into mitosis. mdpi.com The specific phase of arrest often depends on the chemical structure of the derivative and the type of cancer cell being treated.
Apoptosis Induction and Related Pathways
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Many chemotherapeutic agents, including derivatives of this compound, function by inducing apoptosis in cancer cells.
The induction of apoptosis is confirmed through various assays, such as Annexin V-FITC/PI staining, which identifies apoptotic cells. Mechanistic studies have revealed that these compounds can trigger apoptosis through intrinsic (mitochondrial) or extrinsic pathways. Evidence suggests that some derivatives increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases (like caspase-3), which are the executioners of apoptosis. nih.govnih.govresearchgate.net Some pyrazole derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov
Molecular Target Identification and Validation
The anticancer activity of this compound derivatives is rooted in their ability to interact with and inhibit specific molecular targets that are vital for the growth and survival of cancer cells.
Kinase Enzyme Inhibition
Protein kinases are critical regulators of cell signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive therapeutic targets. Benzimidazole-pyrazole scaffolds have been identified as potent inhibitors of several key kinases.
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers. Certain benzimidazole derivatives have been developed as significant inhibitors of EGFR kinase, showing activity comparable to the established drug erlotinib. nih.govmdpi.com
Aurora Kinase: These are essential for mitotic progression. Dual inhibitors targeting both Aurora A and JAK2 have been developed, demonstrating the ability to induce G2/M cell cycle accumulation and apoptosis. researchgate.netnih.gov Some pyrazole-containing compounds have also been specifically co-crystallized with the Aurora A kinase domain. pdbj.org
CDK (Cyclin-Dependent Kinase): CDKs are fundamental to cell cycle regulation. The benzimidazole structure is a known scaffold for designing CDK inhibitors.
Haspin Kinase, Lck Kinase, JAK3: The broad inhibitory profile of benzimidazole-pyrazole derivatives extends to other important kinases involved in cell signaling and division, although specific inhibitory data for this exact scaffold against all these targets is still under investigation.
Tubulin Polymerization Modulation
The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization are potent anticancer agents. Several benzimidazole derivatives, including hybrids incorporating a pyrazole moiety, act as tubulin polymerization inhibitors. researchgate.netnih.govnih.gov They typically bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis. nih.govmdpi.com Certain morpholine-benzimidazole-pyrazole hybrids were found to be 2 to 3 times more potent in inhibiting tubulin polymerization than the standard agent combretastatin (B1194345) A-4. researchgate.net
Poly(ADP-Ribose) Polymerase (PARP1) Inhibition
PARP1 is a key enzyme in the DNA damage repair process, particularly in the base excision repair pathway. Inhibiting PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzimidazole carboxamide scaffold is a well-established and effective core for potent PARP1 inhibitors. nih.govresearchgate.net Derivatives based on this structure have been shown to have high enzymatic and cellular potency, leading to the identification of clinical candidates. nih.govnih.gov These inhibitors prevent cancer cells from repairing DNA damage, leading to cell death.
Lysine (B10760008) Demethylase (KDM4) Inhibition
Derivatives of the benzimidazole pyrazole scaffold have been identified as a novel class of inhibitors targeting the KDM4 subfamily of human lysine demethylases (KDM4A-E). nih.govmdc-berlin.de These enzymes are crucial in epigenetic regulation and are considered therapeutic targets, especially in oncology, due to their role in promoting aggressive phenotypes in diseases like prostate cancer. nih.govmdc-berlin.de
High-throughput screening identified a benzimidazole pyrazole molecule, which led to the development of optimized variants. acs.orgnih.gov Structure-optimization efforts produced compounds with enhanced potency. For instance, an initial hit compound (24a) showed inhibitory activity against KDM4A-E with IC50 values in the range of 4–8 μM. nih.gov A subsequent benzyl-substituted variant (24b) demonstrated a 10-fold increase in potency, with a KDM4E IC50 of 0.9 μM. nih.gov This compound also exhibited cytotoxicity against prostate cancer cell lines. nih.gov
Mechanistic studies, including crystallographic analysis, have revealed that the benzimidazole pyrazole scaffold does not compete with the 2-oxoglutarate cosubstrate. nih.gov Instead, it binds to a unique, surface-exposed site on the enzyme, leading to the inactivation of KDM4 by removing the essential Fe(II) metal ion from the active site. acs.orgnih.gov
| Compound | Target Enzyme | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 24a | KDM4A-E | 4 - 8 | FDH-based |
| Compound 24b | KDM4E | 0.9 | FDH-based |
Other Protein-Ligand Interactions (e.g., Bcl-2, Bax)
The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are critical regulators of apoptosis. The interaction between these proteins is a key target in cancer therapy. Benzimidazole-based derivatives have been designed and synthesized to act as inhibitors of the Bcl-2 protein, thereby promoting apoptosis in cancer cells. nih.gov
The therapeutic strategy involves disrupting the sequestration of pro-apoptotic proteins (like Bax) by anti-apoptotic proteins (like Bcl-2). nih.gov Research has shown that certain benzimidazole derivatives can induce apoptosis and activate caspase-3/7. nih.govresearchgate.net These compounds effectively inhibit the anti-apoptotic function of Bcl-2, leading to the release and activation of Bax, a crucial step in the mitochondrial pathway of apoptosis. nih.govnih.gov Studies on imatinib-resistant chronic myeloid leukemia (CML) cells have demonstrated that some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives can overcome resistance by inducing apoptosis. nih.gov
Anti-inflammatory Research
The anti-inflammatory potential of benzimidazole-pyrazole derivatives has been explored through various in vitro and mechanistic studies.
In Vitro Anti-inflammatory Assays (e.g., Protein Denaturation Inhibition)
A common in vitro method to assess anti-inflammatory activity is the inhibition of protein denaturation. Denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases. The ability of a compound to prevent heat-induced protein denaturation is considered a reliable measure of its anti-inflammatory potential. ijpsjournal.com Studies have shown that benzimidazole derivatives can significantly inhibit protein denaturation. researchgate.net For example, at a concentration of 250 µg/ml, certain derivatives have demonstrated high percentages of inhibition of protein denaturation, comparable to the standard drug diclofenac (B195802) sodium. researchgate.net
Modulation of Cyclooxygenase (COX) Enzymes (e.g., COX-2)
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a primary goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Numerous pyrazole and benzimidazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.govmdpi.comresearchgate.net
For instance, a series of dihydropyrazole derivatives featuring a benzenesulfonamide (B165840) moiety, similar to the selective COX-2 inhibitor celecoxib, showed prominent and selective COX-2 inhibitory activity. mdpi.com Similarly, novel pyrazole–pyridazine hybrids have been designed, with some candidates demonstrating higher COX-2 inhibitory action than celecoxib. rsc.org Trimethoxy derivatives, in particular, were identified as highly active, with IC50 values of 1.50 μM and 1.15 μM against COX-2. rsc.org
| Compound Class | Example Compound | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Pyrazole-pyridazine hybrid | 5f (Trimethoxy derivative) | 1.50 | >66.67 |
| Pyrazole-pyridazine hybrid | 6f (Trimethoxy derivative) | 1.15 | >86.95 |
| Dihydropyrazole derivative | AD 532 | Data not specified | Data not specified |
Inhibition of Specific Inflammatory Targets
Beyond COX enzymes, research has focused on the inhibitory effects of benzimidazole derivatives on other specific targets involved in the inflammatory cascade.
Bradykinin (B550075) B1 Receptor: The bradykinin B1 receptor is induced during tissue injury and inflammation and plays a role in chronic pain and inflammation. nih.govmdpi.com Benzimidazole derivatives have been discovered as a novel series of potent bradykinin B1 receptor antagonists, making them promising candidates for treating inflammatory disorders. nih.gov
Aldose Reductase: Aldose reductase (AR), the rate-limiting enzyme in the polyol pathway, is implicated in inflammatory complications associated with diabetes. nih.govmdpi.com Inhibition of this enzyme is a therapeutic strategy to manage such complications. researchgate.net Pyrazolyl-thiazole derivatives have been investigated and found to exhibit good inhibitory action against aldose reductase. nih.gov
AIKRC (Aldo-Keto Reductase Family 1 Member C): Molecular docking studies have been conducted to explore the mechanism of action of 2-substituted benzimidazole derivatives against therapeutic targets like AIKRC, which are associated with the effects of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Phospholipase A2 (PLA2): Phospholipase A2 enzymes catalyze the hydrolysis of phospholipids, leading to the production of precursors for inflammatory mediators like eicosanoids. nih.gov Inhibition of PLA2 is a key target for anti-inflammatory therapy. nih.govresearchgate.net Indole and benzimidazole-based compounds have been investigated as inhibitors of cytosolic phospholipase A2α. nih.gov
Lck Kinase: Lymphocyte-specific tyrosine kinase (Lck) is a member of the Src family of kinases crucial for T-cell activation. researchgate.net Selective inhibition of Lck is a potential therapeutic approach for T-cell-mediated autoimmune and inflammatory diseases. A series of 4-amino-6-benzimidazole-pyrimidines has been designed and optimized to inhibit Lck at nanomolar concentrations. researchgate.net
JAK3: Janus tyrosine kinase 3 (JAK3) plays a vital role in cytokine signaling that governs the proliferation and differentiation of immune cells. A novel class of JAK3 inhibitors based on a 2-benzimidazolylpurinone core structure has been described. nih.gov Optimization of this scaffold led to compounds with excellent kinase activity and efficacy in animal models of inflammation. nih.gov Other benzimidazole derivatives have also shown selective inhibition of JAK family members, including JAK1. nih.gov
Antioxidant Research
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathogenesis of various inflammatory diseases and cancer. Benzimidazole and pyrazole moieties are recognized as important pharmacophores that can exhibit significant antioxidant properties. researchgate.netnih.govresearchgate.net
The antioxidant capacity of these derivatives has been evaluated using various in vitro assays, such as scavenging of stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). unl.pt Studies have shown that benzimidazolyl-2-hydrazones bearing hydroxyl groups are effective radical scavengers. unl.pt The presence of phenolic hydroxyl groups in the structure often enhances the antioxidant activity. unl.pt Research on pyrazole-benzimidazole hybrids has also highlighted their potential as potent antioxidants in combating oxidative stress. nih.gov
Radical Scavenging Activity (e.g., DPPH Assay)
The antioxidant potential of compounds featuring the pyrazole-benzimidazole scaffold has been investigated through various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. mdpi.com This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. mdpi.com
Studies on different series of pyrazole and benzimidazole derivatives have demonstrated notable radical scavenging capabilities. For instance, a series of amido-linked benzimidazolyl–pyrazoles showed potent antioxidant activity in the DPPH method, with some derivatives exhibiting IC₅₀ values as low as 0.121 μmol/mL, which was superior to the standard antioxidant, ascorbic acid (IC₅₀ = 0.256 μmol/mL), in that particular study. mdpi.com Similarly, other research on pyrazole-based sulfonamides revealed derivatives with excellent antioxidant activity, achieving up to 92.64% radical scavenging, comparable to the 96.69% activity of ascorbic acid under the same conditions. nih.gov
Further investigations into 2-substituted-1H-benzimidazole derivatives also confirmed their DPPH scavenging properties, although the potency varied depending on the substitution pattern, with reported IC₅₀ values ranging from 773 µM to 1974 µM for different analogues. researchgate.netsemanticscholar.org The antioxidant capacity of these heterocyclic systems is often attributed to their ability to delocalize electrons, thereby stabilizing the radical species formed after donating a hydrogen atom. unl.pt
Reducing Power Determinations (e.g., FRAP, TAC Assays)
The antioxidant activity of pyrazole-benzimidazole derivatives has also been assessed by their ability to reduce metal ions, typically evaluated through assays like the Ferric Reducing Antioxidant Power (FRAP) and Total Antioxidant Capacity (TAC). The FRAP assay measures the reduction of a ferric ion (Fe³⁺)-ligand complex to the intensely blue ferrous (Fe²⁺) form by antioxidants in an acidic medium. himedialabs.com The TAC assay, often based on the reduction of molybdenum (VI) to molybdenum (V), results in the formation of a green phosphate (B84403)/Mo(V) complex at acidic pH. mdpi.com
A study on novel pyrazole benzimidazolone derivatives demonstrated significant antioxidant potential using these methods. nih.govnih.gov Certain synthesized compounds exhibited excellent activity in the TAC assessment, with IC₅₀ values that were markedly lower than those of the standard antioxidants, ascorbic acid and Butylated hydroxytoluene (BHT). nih.gov In the FRAP assay, one derivative in particular showed potent reducing power. nih.gov These results indicate that compounds based on the pyrazole-benzimidazole framework can act as effective electron donors, a key mechanism of antioxidant action. nih.govnih.gov
Other Enzyme Inhibition Studies (General)
Beyond antioxidant activity, the 2-(pyrazol-4-yl)-1H-benzimidazole scaffold and its derivatives have been explored as inhibitors of various enzymes implicated in different pathological conditions.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. acs.org Its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption. acs.orgmdpi.com The pyrazole nucleus has emerged as a promising scaffold for developing α-glucosidase inhibitors. nih.gov
A series of synthesized acyl pyrazole sulfonamides were screened for their in vitro activity against α-glucosidase. nih.govresearchgate.net All tested compounds were found to be more potent inhibitors than the standard drug, acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 µM). nih.govresearchgate.net The most active compound in the series displayed an IC₅₀ value of 1.13 ± 0.06 µM, demonstrating significant inhibitory potential. researchgate.net Structure-activity relationship analyses revealed that the nature and position of substituents on the acyl group played a crucial role in the observed inhibitory activity. nih.gov Other studies on pyrazole hydrazone and pyrazol-quinazolinone derivatives have also reported potent α-glucosidase inhibitory activity, further highlighting the versatility of the pyrazole scaffold in designing inhibitors for this enzyme. acs.orgtandfonline.com
Tyrosyl-tRNA Synthetase (TyrRS) Inhibition
Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in bacterial protein biosynthesis, making it an attractive target for the development of novel antibacterial agents. nih.govresearchgate.net Inhibition of this enzyme disrupts protein synthesis, leading to bacterial growth inhibition. researchgate.net
Research into new antibacterial agents has led to the synthesis and evaluation of metronidazole-based pyrazole derivatives as TyrRS inhibitors. nih.govresearchgate.net These compounds were identified as having significant antibacterial activity, particularly against Gram-negative organisms. nih.gov One of the most potent compounds from this series exhibited a TyrRS inhibitory activity with an IC₅₀ value of 0.92 µM and also showed strong inhibition of Pseudomonas aeruginosa growth. nih.govresearchgate.net Molecular docking simulations were performed to further understand the binding mode and potency of these inhibitors within the enzyme's active site. nih.gov
Table of Mentioned Compounds
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uanih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
For derivatives of the benzimidazole-pyrazole scaffold, molecular docking simulations have been instrumental in predicting how these molecules orient themselves within the binding pockets of various protein targets. For instance, in studies involving benzimidazole (B57391) derivatives targeting the epidermal growth factor receptor (EGFR), docking simulations have shown that these compounds typically interact with the ATP binding site. ukm.my The benzimidazole ring often engages in hydrophobic interactions, while the nitrogen atoms can act as hydrogen bond acceptors. ukm.my
In a study on pyrazole-benzimidazolone hybrids as inhibitors of human 4-hydroxyphenylpyruvate dioxygenase (HPPD), molecular docking was used to predict the binding energies of various derivatives. biointerfaceresearch.com While the specific binding energy for 2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazole is not provided, the data from analogous compounds suggest that such molecules can achieve favorable binding energies, indicating stable interactions with their target proteins. For example, a benzimidazole-tethered pyrazole (B372694) derivative (6h) exhibited a binding energy of -8.65 kcal/mol with B-cell lymphoma-2 (BCL-2), suggesting significant binding affinity. nih.govresearchgate.net
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Benzimidazole-tethered pyrazole | B-cell lymphoma (BCL-2) | -8.65 | nih.govresearchgate.net |
| Keto-benzimidazoles with sulfonyl substituents | EGFRwt | -8.1 | ukm.my |
| Keto-benzimidazoles with sulfonyl substituents | T790M mutant EGFR | -8.4 | ukm.my |
Molecular docking not only predicts binding affinity but also reveals the specific amino acid residues that are crucial for the interaction between the ligand and the protein. This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.
For benzimidazole-pyrazole derivatives, studies have shown that hydrogen bonds and hydrophobic interactions are the primary forces driving ligand-protein recognition. For example, in the docking of benzimidazole derivatives to the EGFR active site, hydrogen bonds are often observed with key residues such as Met793. ukm.my Similarly, in a study of benzimidazole pyrazole inhibitors of lysine (B10760008) demethylase (KDM4) isoforms, the pyrazole moiety was found to interact with the Phe114 sidechain via CH−π interactions, while the hydroxyl group on the pyrazole formed hydrogen bonds with Thr261. acs.org
While the precise interacting residues for this compound would depend on its specific biological target, the general principles derived from its analogs suggest that the nitrogen atoms of both the pyrazole and benzimidazole rings are likely to participate in hydrogen bonding, while the aromatic rings would engage in hydrophobic and π-stacking interactions.
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Benzimidazole derivatives | EGFR | Met793 | Hydrogen Bond | ukm.my |
| Benzimidazole pyrazole inhibitors | KDM4A | Phe114 | CH−π Interaction | acs.org |
| Benzimidazole pyrazole inhibitors | KDM4A | Thr261 | Hydrogen Bond | acs.org |
Structure-Activity Relationship (SAR) Derivation and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net
SAR studies on benzimidazole and pyrazole derivatives have provided valuable insights into the structural requirements for various biological activities. For instance, in a series of 2-substituted benzimidazoles, the nature of the substituent at the 2-position was found to be critical for their anti-inflammatory activity. mdpi.com Similarly, for pyrazole-based compounds, substitutions on the pyrazole ring can significantly impact their anticancer efficacy. researchgate.net
For this compound, the ethyl group at the 1-position of the pyrazole ring and the linkage at the 4-position are key structural features. SAR studies on similar compounds would investigate how modifications to the ethyl group (e.g., changing its length or branching) or altering the substitution pattern on the benzimidazole ring would affect biological activity. For example, studies on other benzimidazole derivatives have shown that electron-withdrawing groups at the C5 position of the benzimidazole ring can lead to a loss of anti-inflammatory activity. mdpi.com
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. researchgate.netdovepress.com These models are useful for virtual screening of large compound libraries to identify new potential drug candidates.
For benzimidazole derivatives, pharmacophore models have been successfully developed to identify key features for various activities. A pharmacophore model for benzimidazole-based estrogen receptor alpha (ERα) inhibitors identified two hydrogen bond donors and three aromatic rings as critical for activity. researchgate.net While a specific pharmacophore model for this compound is not available, based on its structure, a hypothetical model would likely include:
A hydrogen bond donor (the N-H of the benzimidazole).
Hydrogen bond acceptors (the nitrogen atoms of the pyrazole and benzimidazole rings).
Aromatic/hydrophobic regions (the benzene (B151609) and pyrazole rings).
Advanced Computational Techniques
Beyond molecular docking and QSAR, other advanced computational techniques can provide a more dynamic and detailed understanding of ligand-protein interactions. These methods, while not explicitly detailed for this compound in the provided literature, are routinely applied to similar compounds.
Molecular Dynamics (MD) simulations, for example, can be used to study the stability of the ligand-protein complex over time and to observe conformational changes that may occur upon binding. For benzimidazole-thiazolidinone derivatives, MD simulations were used to validate docking results and assess the stability of the designed compounds within the target's binding pocket. dntb.gov.ua Such simulations could provide a more realistic picture of how this compound behaves in a biological environment.
Medicinal Chemistry Strategies and Future Research Directions for 2 1 Ethyl 1h Pyrazol 4 Yl 1h Benzimidazole
Design Principles for the Development of Novel Benzimidazole-Pyrazole Derivatives
The development of novel benzimidazole-pyrazole derivatives is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A core strategy is molecular hybridization , which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity and efficacy or a multi-targeting profile. nih.govnih.gov The benzimidazole-pyrazole scaffold is itself a product of this approach, combining the biological versatility of both the benzimidazole (B57391) and pyrazole (B372694) moieties. nih.govresearchgate.net
Another key design principle is scaffold hopping , where the core structure of a known active compound is replaced by a structurally different group (a bioisostere) to identify novel chemotypes with improved properties, such as better intellectual property positioning, enhanced potency, or reduced off-target effects. nih.gov For instance, researchers might replace the ethyl group on the pyrazole ring with other alkyl or aryl substituents to probe the structure-activity relationship (SAR) and optimize interactions with a biological target.
Furthermore, the design process often employs structure-based drug design (SBDD) and ligand-based drug design (LBDD) . SBDD utilizes the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. LBDD, on the other hand, relies on the knowledge of other molecules that bind to the target to derive a pharmacophore model for designing new compounds. nih.gov These computational approaches help rationalize SAR and guide the synthesis of more effective derivatives. researchgate.net For example, a series of novel pyrazole-benzimidazole derivatives were designed and synthesized with the goal of developing potent anticancer agents, with subsequent biological evaluation confirming the antiproliferative activity of specific compounds against various cancer cell lines. nih.gov
Lead Identification and Optimization in Drug Discovery
Lead identification is the process of finding promising chemical compounds that exhibit a desired biological activity and could be developed into new drugs. slideshare.net This process often begins with high-throughput screening (HTS) of large compound libraries to identify initial "hits"—molecules showing activity against a target of interest. upmbiomedicals.combiobide.com These hits then undergo a "hit-to-lead" phase, where they are refined into more potent and selective lead compounds. upmbiomedicals.com
Once a lead compound, such as a promising benzimidazole-pyrazole derivative, is identified, it enters the lead optimization phase. This iterative process involves the chemical modification of the lead structure to improve its pharmacological and pharmacokinetic properties. danaher.com The primary goals of lead optimization are to:
Enhance Potency: Increase the compound's activity at its intended biological target.
Improve Selectivity: Minimize activity against other targets to reduce the risk of side effects. upmbiomedicals.com
Optimize ADMET Properties: Improve characteristics like solubility, metabolic stability, and cell permeability to ensure the compound can reach its target in the body and persist for a sufficient duration. danaher.com
A notable example of this process is the discovery and optimization of CPL304110, a pyrazole-benzimidazole derivative identified as a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1-3. nih.gov Through scaffold hybridization and subsequent optimization, researchers developed compound 56q (CPL304110), which demonstrated high potency and a favorable pharmacokinetic profile, leading to its evaluation in clinical trials for various cancers. nih.gov This case highlights how systematic modifications to the benzimidazole-pyrazole core can transform an initial lead into a clinical candidate. nih.gov
Table 1: Example of Lead Optimization Data for an FGFR Inhibitor Data based on findings related to pyrazole-benzimidazole derivatives.
Fragment-Based Drug Discovery Approaches
Fragment-based drug discovery (FBDD) is an alternative strategy to HTS for identifying lead compounds. youtube.com FBDD involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly to the biological target. youtube.com These fragment hits serve as starting points for building more potent molecules by either growing the fragment to occupy adjacent pockets of the binding site or linking multiple fragments that bind to different regions of the target. researchgate.net
The key advantage of FBDD is that it allows for a more efficient exploration of chemical space. Because fragments are small, the libraries required are much smaller than HTS libraries, yet they can generate highly novel lead structures. youtube.com The optimization process in FBDD is often guided by structural biology techniques like X-ray crystallography or NMR spectroscopy, which provide detailed information about how the fragment binds to the target. youtube.com
For the 2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazole scaffold, an FBDD approach could involve screening for fragments that bind to a target of interest and then using the benzimidazole or pyrazole moieties as building blocks to link or grow these fragments into a more potent, drug-like molecule. researchgate.netresearchgate.net This approach could be particularly useful for identifying inhibitors for challenging targets where HTS has failed to yield promising hits.
Exploration of Polypharmacology and Multi-Targeting Strategies
Polypharmacology is the concept that a single drug molecule can interact with multiple biological targets. nih.govresearchgate.net This can be both a source of adverse effects (off-target toxicity) and a therapeutic advantage. wiley.com For complex, multifactorial diseases like cancer, simultaneously modulating multiple pathways can lead to greater efficacy and overcome drug resistance. nih.govresearchgate.net
The benzimidazole-pyrazole scaffold is well-suited for the development of multi-targeting agents due to the broad biological activities associated with its constituent parts. researchgate.netnih.govnih.gov Benzimidazole derivatives are known to possess anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others. nih.govnih.gov Similarly, pyrazole-containing compounds have demonstrated a wide range of pharmacological effects. researchgate.net
A multi-targeting strategy would intentionally design a single benzimidazole-pyrazole derivative to modulate two or more distinct targets relevant to a specific disease. nih.gov For example, in cancer therapy, one could design a molecule that inhibits both a specific protein kinase and a component of an angiogenesis pathway. This approach requires a deep understanding of the disease biology and the structural requirements for binding to each target. The ultimate goal is to create a more effective therapy by attacking the disease on multiple fronts with a single chemical entity. researchgate.net
Identification of Emerging Therapeutic Applications and Addressing Research Gaps
Research into this compound and related derivatives has revealed a number of potential therapeutic applications. While significant focus has been placed on their use as anticancer agents, particularly as kinase inhibitors, other promising areas are emerging. nih.govnih.govmdpi.com
Emerging Applications:
Antimicrobial Agents: Derivatives have shown activity against various bacterial and fungal strains. nih.govresearchgate.netnih.gov
Antiprotozoal Agents: Certain benzimidazole-based compounds have demonstrated potent activity against protozoa like Trichomonas vaginalis and Giardia intestinalis. researchgate.netnih.gov
Anti-inflammatory Agents: The scaffold has been explored for its potential to treat inflammatory conditions. nih.gov
Antioxidants: Some novel pyrazole-benzimidazolone derivatives have been evaluated for their antioxidant properties. nih.gov
Table 2: Reported Biological Activities of Benzimidazole-Pyrazole Scaffolds
Research Gaps and Future Directions: Despite the promising findings, several research gaps need to be addressed to fully realize the therapeutic potential of this compound class.
Mechanism of Action: For many of the observed activities, the precise molecular mechanism remains to be fully elucidated. Future research should focus on identifying and validating the specific biological targets.
In Vivo Efficacy: While many studies report in vitro activity, more extensive in vivo studies in relevant animal models are needed to confirm efficacy and assess pharmacokinetic and safety profiles.
Selectivity Profiling: For applications like kinase inhibition, comprehensive selectivity profiling against a broad panel of kinases is crucial to understand potential off-target effects and to design more selective inhibitors.
Exploration of New Therapeutic Areas: Based on the wide-ranging activities of the parent heterocycles, there is an opportunity to explore the utility of these derivatives in other areas, such as neurodegenerative diseases or metabolic disorders.
By systematically applying modern medicinal chemistry strategies and addressing these research gaps, the scientific community can continue to develop the this compound scaffold into novel and effective therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazole, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core via condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic conditions. Subsequent functionalization with a 1-ethylpyrazole moiety is achieved through cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. Key steps include:
- Cyclization : Use of HCl or acetic acid at reflux (~100–120°C) for benzimidazole ring formation .
- Substitution : Ethylation of pyrazole using ethyl halides in polar aprotic solvents (e.g., DMF) with bases like NaH to deprotonate the pyrazole N–H group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Optimization focuses on temperature control, stoichiometric ratios, and catalyst selection (e.g., Pd catalysts for coupling reactions) to improve yields (typically 50–70%) .
Q. How are structural and purity assessments conducted for this compound?
Routine characterization includes:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethyl group integration at δ ~1.3 ppm for CH₃ and δ ~4.2 ppm for CH₂) and aromatic proton environments .
- IR : Identification of N–H stretches (~3400 cm⁻¹) and C=N/C–N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Combustion analysis (C, H, N) to validate purity (>95%) .
- Melting Point : Consistency with literature values (if available) to assess crystallinity .
Q. What in vitro biological screening approaches are used to evaluate its therapeutic potential?
Initial screening often targets:
- Enzyme Inhibition : Assays for kinases, proteases, or oxidoreductases (e.g., HIV-1 protease ) using fluorogenic substrates or colorimetric readouts (IC₅₀ determination).
- Antimicrobial Activity : Broth microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) to determine MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .
Advanced Research Questions
Q. How can computational methods enhance the understanding of its mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinase ATP-binding pockets). Docking scores and interaction analysis (hydrogen bonds, hydrophobic contacts) guide SAR studies .
- MD Simulations : GROMACS or AMBER to study stability of ligand-protein complexes over 50–100 ns trajectories, identifying key residues for binding .
- QSAR Models : ML-based models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity and selectivity?
- Pyrazole Substitution : Replacing the ethyl group with bulkier substituents (e.g., tert-butyl) may enhance hydrophobic interactions but reduce solubility .
- Benzimidazole Functionalization : Electron-withdrawing groups (e.g., –NO₂) at the 5/6-position can improve antimicrobial activity but increase cytotoxicity .
- Hybridization : Conjugation with triazole or thiazole rings (e.g., compound 9c in ) often improves binding affinity via π–π stacking or metal coordination.
Comparative studies require parallel synthesis and standardized bioassays to isolate substituent effects .
Q. What strategies resolve contradictions in spectral or crystallographic data?
- Crystallography : SHELX suite for structure refinement. Discrepancies in bond lengths/angles (e.g., C–N in pyrazole vs. benzimidazole) are resolved via high-resolution data (R factor < 0.05) and Hirshfeld surface analysis .
- Dynamic NMR : Variable-temperature ¹H NMR to detect conformational exchange broadening in flexible substituents .
- X-ray Powder Diffraction (XRPD) : To distinguish polymorphs if single crystals are unavailable .
Q. How are in vitro-to-in vivo translation challenges addressed for this compound?
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) vs. simulated gastric fluid.
- Metabolic Stability : Microsomal assays (human liver microsomes) to estimate half-life and CYP inhibition .
- Formulation : Nanoemulsions or cyclodextrin complexes to improve bioavailability .
- Toxicokinetics : Rodent studies to correlate plasma concentrations with efficacy/toxicity, using LC-MS for quantification .
Q. What analytical techniques validate its stability under physiological conditions?
- Forced Degradation Studies : Exposure to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) followed by HPLC-PDA to track degradation products .
- Mass Fragmentation : LC-HRMS/MS to identify oxidative metabolites (e.g., hydroxylation of ethyl group) .
- Circular Dichroism (CD) : For chiral stability assessment if asymmetric centers are present .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
